molecular formula C4H9NO B12329222 2-Methyloxetan-3-amine

2-Methyloxetan-3-amine

Cat. No.: B12329222
M. Wt: 87.12 g/mol
InChI Key: LNXUAXWPZSNDFV-UHFFFAOYSA-N
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Description

It is a derivative of oxetane, a four-membered cyclic ether, and contains an amino group attached to the third carbon atom of the oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the epoxide ring-opening reaction using trimethyloxosulfonium ylide, which forms the oxetane ring . The reaction conditions often include the use of sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at elevated temperatures (70-110°C) to facilitate the ring formation .

Industrial Production Methods: Industrial production methods for 2-Methyloxetan-3-amine are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methyloxetan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert the oxetane ring to other cyclic structures.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxetanes, hydroxylated derivatives, and other cyclic compounds .

Mechanism of Action

The mechanism of action of 2-Methyloxetan-3-amine involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates . These properties make it a versatile compound in chemical synthesis and biological applications.

Comparison with Similar Compounds

Uniqueness: 2-Methyloxetan-3-amine is unique due to the presence of both the oxetane ring and the amino group, which confer distinct chemical reactivity and potential for diverse applications .

Properties

Molecular Formula

C4H9NO

Molecular Weight

87.12 g/mol

IUPAC Name

2-methyloxetan-3-amine

InChI

InChI=1S/C4H9NO/c1-3-4(5)2-6-3/h3-4H,2,5H2,1H3

InChI Key

LNXUAXWPZSNDFV-UHFFFAOYSA-N

Canonical SMILES

CC1C(CO1)N

Origin of Product

United States

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